molecular formula C19H18ClN3O3S2 B2856913 4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1797084-76-4

4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2856913
CAS No.: 1797084-76-4
M. Wt: 435.94
InChI Key: DGEAHIDZDJNXNV-UHFFFAOYSA-N
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Description

4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClN3O3S2 and its molecular weight is 435.94. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structural Analysis

  • A study on a similar compound, 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, highlights its structural characteristics, emphasizing the lack of tautomeric equilibrium and a single imino form. This insight into structural parameters and intermolecular interactions provides a foundational understanding of related sulfonamide compounds (Beuchet et al., 1999).

Antitumor Properties

  • Sulfonamide compounds, including those similar to the subject chemical, have shown significant antitumor activity. For instance, various benzenesulfonamide derivatives demonstrated promising broad-spectrum antitumor activity against subpanel tumor cell lines, highlighting the potential of sulfonamides in cancer research (Rostom, 2006).

Carbonic Anhydrase Inhibition

  • Novel chlorinated benzenesulfonamide derivatives, similar in structure to the compound , have been researched for their binding affinity against human carbonic anhydrases. These studies are crucial for understanding the potential medical applications of sulfonamides, particularly in targeting cancer-related carbonic anhydrases (Balandis et al., 2020).

Anticonvulsant Activity

  • Investigations into heterocyclic compounds containing a sulfonamide thiazole moiety, closely related to the subject compound, have identified significant anticonvulsive effects. This research contributes to the understanding of sulfonamides as potential anticonvulsant agents (Farag et al., 2012).

Antimalarial Properties

  • Pyrazolopyridine-sulfonamide derivatives, akin to the compound in focus, have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. These studies highlight the potential role of sulfonamides in developing new antimalarial drugs (Silva et al., 2016).

Properties

IUPAC Name

4-(2-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c20-17-3-1-2-4-18(17)26-15-5-7-16(8-6-15)28(24,25)22-14-9-11-23(13-14)19-21-10-12-27-19/h1-8,10,12,14,22H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEAHIDZDJNXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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